6-Hydroxypyridine-3-boronic acid chemical properties
6-Hydroxypyridine-3-boronic acid chemical properties
An In-depth Technical Guide to 6-Hydroxypyridine-3-boronic acid
Introduction
6-Hydroxypyridine-3-boronic acid, registered under CAS number 903899-13-8, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] As a bifunctional molecule, it incorporates a pyridine ring, a hydroxyl group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable building block, particularly in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] The compound exists in tautomeric equilibrium with its pyridone form, (6-oxo-1,6-dihydropyridin-3-yl)boronic acid.[1][3] Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as a versatile reagent for introducing the 6-hydroxypyridine scaffold into various molecular frameworks. Emerging research has also pointed towards potential antitumor and anti-inflammatory activities, highlighting its promise as a candidate for drug development.[1]
Core Chemical and Physical Properties
The fundamental properties of 6-Hydroxypyridine-3-boronic acid are summarized below. These data are essential for handling, storage, and application in a laboratory setting.
| Property | Value |
| IUPAC Name | (6-Hydroxypyridin-3-yl)boronic acid |
| Synonyms | 6-Hydroxy-3-pyridineboronic acid, 5-Borono-2-pyridone, (6-oxo-1,6-dihydropyridin-3-yl)boronic acid, 2-Hydroxypyridine-5-boronic acid[1][3][4] |
| CAS Number | 903899-13-8[1][2] |
| Molecular Formula | C5H6BNO3[1][2] |
| Molecular Weight | 138.92 g/mol [3][5] |
| Appearance | White to off-white crystalline solid[1][3] |
| Melting Point | Data not consistently available; its pinacol ester derivative melts at 196-200 °C.[6] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL[3] |
| pKa (Predicted) | 8.02 ± 0.20[1][3] |
| Storage Conditions | Store in freezer, under -20°C, in an inert atmosphere[3][5][7] |
Spectroscopic and Structural Identifiers
Structural identifiers are crucial for database searches and computational modeling.
| Identifier | Value |
| SMILES | B(C1=CNC(=O)C=C1)(O)O[1][8] |
| InChI | InChI=1S/C5H6BNO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3,9-10H,(H,7,8)[1][3][5] |
| InChIKey | YUOLAYZNDYRBEZ-UHFFFAOYSA-N[1][3][5] |
Chemical Reactivity and Applications
The reactivity of 6-Hydroxypyridine-3-boronic acid is dominated by the boronic acid functional group, which acts as a Lewis acid.[9] This characteristic is fundamental to its primary application in organic synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
The most significant application of 6-Hydroxypyridine-3-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridine ring and various organic halides or triflates.[11] It is a powerful and widely used method for synthesizing complex molecules, including substituted biphenyls and polyolefins.[10] The pyridine moiety is a common feature in many biologically active compounds, making this reagent particularly valuable in drug discovery and design.[12][13]
Role in Drug Development
Boronic acids, in general, are a class of compounds with growing importance in medicinal chemistry.[13] The boron atom can form reversible covalent complexes with diols and active site serine residues in enzymes, leading to potent inhibitory activity.[9] The compound bortezomib, a proteasome inhibitor containing a boronic acid group, is a successful chemotherapy drug.[9][14] While specific signaling pathway interactions for 6-Hydroxypyridine-3-boronic acid are not detailed in the literature, its potential antitumor and anti-inflammatory properties suggest it may be a valuable scaffold for developing novel therapeutic agents.[1]
Caption: Tautomeric equilibrium of the title compound.
Experimental Protocols
While a specific, published protocol for a reaction using 6-Hydroxypyridine-3-boronic acid was not found in the initial search, a general and representative experimental protocol for a Suzuki-Miyaura coupling is provided below. This methodology is standard for this class of reaction.[15]
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To couple an aryl halide (Ar¹-X) with an arylboronic acid (Ar²-B(OH)₂) to form a biaryl compound (Ar¹-Ar²).
Materials:
-
Aryl halide (e.g., 3-bromoquinoline) (1.0 equiv)
-
6-Hydroxypyridine-3-boronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., aqueous 2M Sodium Carbonate [Na₂CO₃], Potassium Phosphate [K₃PO₄]) (2.0 - 3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide, 6-Hydroxypyridine-3-boronic acid, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and back-filling with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent system followed by the degassed aqueous base solution via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Generalized experimental workflow for Suzuki coupling.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 6-HYDROXY-3-PYRIDINEBORONIC ACID | 903899-13-8 [chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. (6-Hydroxypyridin-3-yl)boronic acid | 903899-13-8 [sigmaaldrich.com]
- 6. 6-羟基吡啶-3-硼酸频那醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 903899-13-8|(6-Hydroxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 8. PubChemLite - 6-hydroxypyridine-3-boronic acid (C5H6BNO3) [pubchemlite.lcsb.uni.lu]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 15. Suzuki Coupling [organic-chemistry.org]
